3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

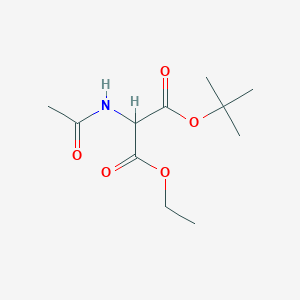

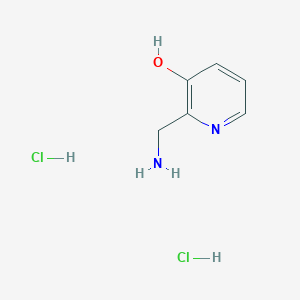

“3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate” is a chemical compound with the molecular formula C11H19NO5 . It has a molecular weight of 245.28 . The compound is also known by its IUPAC name, 1-(tert-butyl) 3-ethyl 2-acetamidomalonate .

Molecular Structure Analysis

The InChI code for “3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate” is 1S/C11H19NO5/c1-6-16-9(14)8(12-7(2)13)10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

- Catalytic Activity : The compound 3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate is utilized in the field of catalysis. Research shows that similar compounds, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related ligands, exhibit high catalytic activities in asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives and enamides. This is critical in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Chemical Synthesis

- Alkylation : In chemical synthesis, compounds with similar structures to 3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate are involved in alkylation reactions. For example, 1,2- alternate p-tert -butylthiacalix[4]arene, with acetamide fragments, reacts with ethyl bromoacetate to produce mono-O-alkylation products under specific conditions (Stoikov et al., 2011).

Radical Condensation

- 3-Arylpropanamide Formation : A radical condensation reaction involving benzylic alcohols and acetamides, producing 3-arylpropanamides, employs potassium tert-butoxide. This indicates potential uses in synthesizing compounds where tert-butyl groups play a crucial role (Azizi & Madsen, 2020).

Organic Semiconductor Engineering

- Electronic Structure in Semiconductors : The introduction of bulky substituents like tert-butyl in the structure of organic semiconductors impacts solid-state structures and charge mobility. This kind of structural modification, including that seen in compounds like 3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate, is significant in molecular metal conductors and organic semiconductor research (Filatre-Furcate et al., 2016).

Environmental and Chemical Stability

- Gasoline Oxygenates and Environmental Impact : Compounds with tert-butyl groups, similar to 3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate, are explored for their role as gasoline oxygenates and their environmental behavior. The study of MTBE (methyl tert-butyl ether) and similar compounds offers insights into the fate, transport, and remediation of contaminants in the environment (Arp & Schmidt, 2004).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements provide guidance on how to handle the compound safely .

properties

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-acetamidopropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(12-7(2)13)10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUXSGDGOQMBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OC(C)(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)

![Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2834725.png)